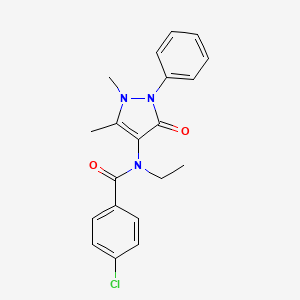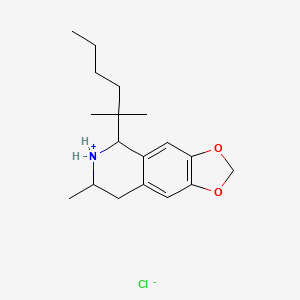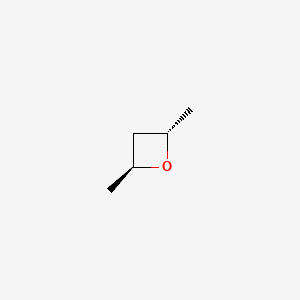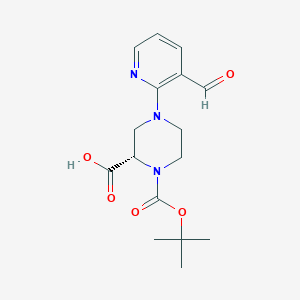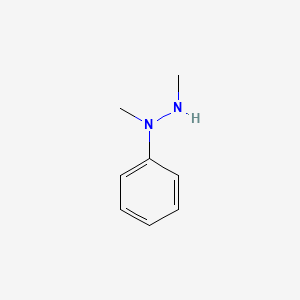
N,N'-Dimethyl-N-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N-phenylhydrazine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of hydrazine, where the nitrogen atoms are substituted with methyl and phenyl groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-N-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with dimethyl sulfate under basic conditions. Another method includes the reaction of phenylhydrazine with formaldehyde and formic acid, followed by methylation .
Industrial Production Methods: Industrial production of N,N’-Dimethyl-N-phenylhydrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethyl-N-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N-phenylhydrazine involves its interaction with molecular targets through its hydrazine moiety. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: Similar structure but lacks the methyl groups.
Dimethylhydrazine: Similar structure but lacks the phenyl group.
Hydrazine: The parent compound without any substituents
Uniqueness: N,N’-Dimethyl-N-phenylhydrazine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
29195-01-5 |
|---|---|
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1,2-dimethyl-1-phenylhydrazine |
InChI |
InChI=1S/C8H12N2/c1-9-10(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
FTHKWZHJHBZURR-UHFFFAOYSA-N |
Kanonische SMILES |
CNN(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


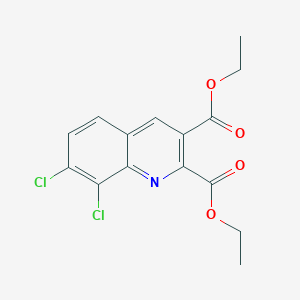
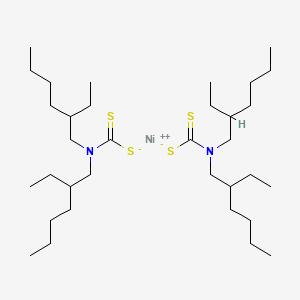
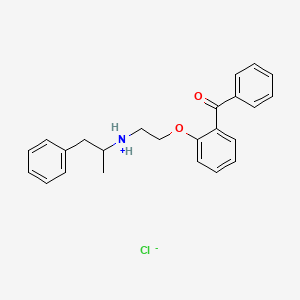
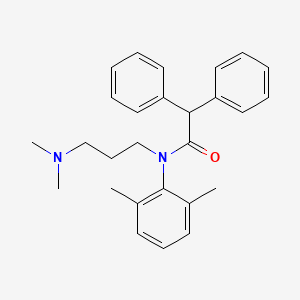
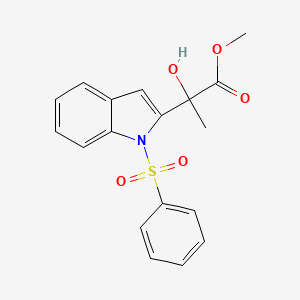
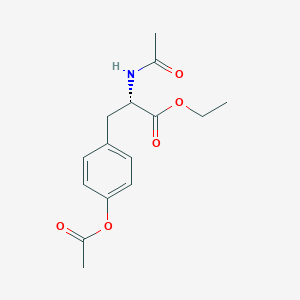

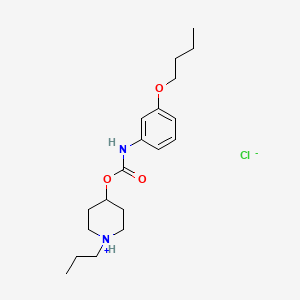
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
